molecular formula C16H23NO4 B1457045 Tert-butyl 4-(4-hydroxyphenoxy)piperidine-1-carboxylate CAS No. 681484-29-7

Tert-butyl 4-(4-hydroxyphenoxy)piperidine-1-carboxylate

Cat. No. B1457045
CAS RN: 681484-29-7
M. Wt: 293.36 g/mol
InChI Key: WKRWQQJCOQHQBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-(4-hydroxyphenoxy)piperidine-1-carboxylate, also known as TBHP, is a chemical compound used in a variety of applications, ranging from scientific research to industrial processes. TBHP is a colorless liquid with a slightly pungent odor and is soluble in water and alcohol. It is a versatile compound that has been used in many different fields, including organic synthesis, polymer synthesis, and drug synthesis. TBHP is also used in the manufacture of polyurethanes, polyesters, and polyamides.

Mechanism of Action

Tert-butyl 4-(4-hydroxyphenoxy)piperidine-1-carboxylate acts as an oxidizing agent, meaning that it can react with other molecules to form new compounds. When Tert-butyl 4-(4-hydroxyphenoxy)piperidine-1-carboxylate reacts with other molecules, it can form bonds between the molecules, which can lead to the formation of larger molecules, such as polymers or drugs. Tert-butyl 4-(4-hydroxyphenoxy)piperidine-1-carboxylate can also act as an electrophile, meaning that it can react with electron-rich molecules to form new compounds.
Biochemical and Physiological Effects
Tert-butyl 4-(4-hydroxyphenoxy)piperidine-1-carboxylate has been shown to have a variety of biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory effects, as well as to have an effect on the metabolism of lipids and proteins. Tert-butyl 4-(4-hydroxyphenoxy)piperidine-1-carboxylate has also been shown to have an effect on the expression of certain genes, which could potentially have implications for the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

The use of Tert-butyl 4-(4-hydroxyphenoxy)piperidine-1-carboxylate in laboratory experiments has a number of advantages and limitations. One advantage is that it is relatively inexpensive and easy to obtain. Additionally, Tert-butyl 4-(4-hydroxyphenoxy)piperidine-1-carboxylate is a relatively safe compound, with low toxicity and low flammability. However, Tert-butyl 4-(4-hydroxyphenoxy)piperidine-1-carboxylate is a highly reactive compound, and can be difficult to handle in the laboratory. Additionally, Tert-butyl 4-(4-hydroxyphenoxy)piperidine-1-carboxylate can be difficult to purify, and can form byproducts that can interfere with experiments.

Future Directions

There are a number of potential future directions for the use of Tert-butyl 4-(4-hydroxyphenoxy)piperidine-1-carboxylate in scientific research. One potential application is in the field of drug delivery, where Tert-butyl 4-(4-hydroxyphenoxy)piperidine-1-carboxylate could be used to deliver drugs to specific tissues or cells in the body. Additionally, Tert-butyl 4-(4-hydroxyphenoxy)piperidine-1-carboxylate could be used in the synthesis of novel compounds, such as polymers, peptides, and heterocyclic compounds. Tert-butyl 4-(4-hydroxyphenoxy)piperidine-1-carboxylate could also be used to study the effect of oxidation on biological molecules, such as proteins and lipids. Additionally, Tert-butyl 4-(4-hydroxyphenoxy)piperidine-1-carboxylate could be used to study the effect of oxidation on the expression of certain genes, which could have implications for the treatment of certain diseases. Finally, Tert-butyl 4-(4-hydroxyphenoxy)piperidine-1-carboxylate could be used to study the effect of oxidation on the structure and stability of certain molecules, which could have implications for the development of new materials.

Scientific Research Applications

Tert-butyl 4-(4-hydroxyphenoxy)piperidine-1-carboxylate is commonly used in scientific research, particularly in the field of organic synthesis. It has been used in the synthesis of a variety of compounds, such as peptides, amino acids, and heterocyclic compounds. Tert-butyl 4-(4-hydroxyphenoxy)piperidine-1-carboxylate has also been used in the synthesis of polymers and polyurethanes, and in the synthesis of drugs, including anti-cancer agents and antibiotics.

properties

IUPAC Name

tert-butyl 4-(4-hydroxyphenoxy)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-16(2,3)21-15(19)17-10-8-14(9-11-17)20-13-6-4-12(18)5-7-13/h4-7,14,18H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKRWQQJCOQHQBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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